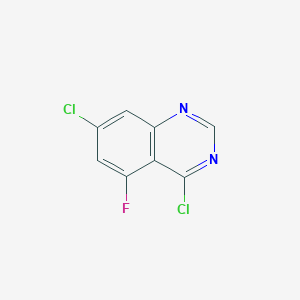
4,7-二氯-5-氟喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular weight of 4,7-Dichloro-5-fluoroquinazoline is 217.03 . The InChI code is 1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dichloro-5-fluoroquinazoline include a molecular weight of 217.03 , and a melting point of 117-118 . The compound is stored at a temperature of 4 .科学研究应用
抗菌应用
与 4,7-二氯-5-氟喹唑啉相关的核心结构喹唑啉衍生物的研究突出了它们强大的抗菌活性。Kuramoto 等人 (2003) 的一项研究发现,某些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出异常强的抗菌特性,在某些情况下优于已知的抗生素,如左氧氟沙星。构效关系分析表明,特定的取代基组合增强了抗菌功效,这归因于由位阻诱导的高度应变构象,这对于活性至关重要 (Kuramoto 等人,2003)。
抗癌应用
新型抗癌剂的开发也采用了喹唑啉衍生物。Mphahlele 等人 (2018) 合成了一系列吲哚-氨基喹唑啉,并评估了它们对各种人类癌细胞系的细胞毒性。结合喹唑啉和吲哚部分的化合物显示出显着的活性,特别是对结直肠癌和肝细胞癌细胞,一些化合物诱导细胞凋亡并抑制表皮生长因子受体 (EGFR) (Mphahlele 等人,2018)。
神经保护应用
Pesarico 等人 (2014) 探讨了喹唑啉衍生物的抗抑郁样作用,重点关注单胺能系统的作用。研究发现,衍生物 7-氟-1,3-二苯基异喹啉-1-胺在小鼠中表现出显着的抗抑郁样作用,由血清素能和多巴胺能系统介导。这表明喹唑啉衍生物在治疗抑郁症和可能的其他神经退行性疾病中具有潜在的神经保护应用 (Pesarico 等人,2014)。
作用机制
Target of Action
4,7-Dichloro-5-fluoroquinazoline is a chemical compound that has been identified to interact with several targets. These include the Endothelin Receptor , Histone Methyltransferase , and Protease Activated Receptor (PAR) . Each of these targets plays a crucial role in various biological processes.
Biochemical Pathways
The biochemical pathways affected by 4,7-Dichloro-5-fluoroquinazoline are likely to be diverse, given its multiple targets. These pathways could include those involved in cell signaling , gene expression , and protein activation . The downstream effects of these changes can have significant impacts on cellular function and overall organism health.
Result of Action
The molecular and cellular effects of 4,7-Dichloro-5-fluoroquinazoline’s action are likely to be varied, given its multiple targets. For instance, compounds combining quinazoline and indole moieties showed significant activity, especially against colorectal and hepatocellular carcinoma cells, with some compounds inducing apoptosis and inhibiting epidermal growth factor receptor (EGFR).
生化分析
Biochemical Properties
4,7-Dichloro-5-fluoroquinazoline has been found to interact with several targets including the Endothelin Receptor, Histone Methyltransferase, and Protease Activated Receptor (PAR) . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
The cellular effects of 4,7-Dichloro-5-fluoroquinazoline are diverse. It has been shown to influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the regulation of thrombin-induced hepatocellular carcinoma .
Molecular Mechanism
At the molecular level, 4,7-Dichloro-5-fluoroquinazoline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
4,7-Dichloro-5-fluoroquinazoline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 4,7-Dichloro-5-fluoroquinazoline within cells and tissues are critical aspects of its biochemical profile. It could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,7-Dichloro-5-fluoroquinazoline and its effects on activity or function are important areas of study. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
4,7-dichloro-5-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAHGHOZVDBZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

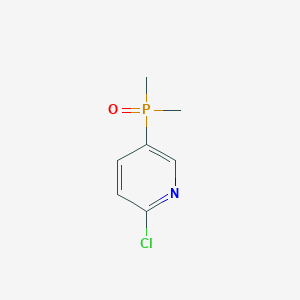
![2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2955414.png)
![1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B2955415.png)


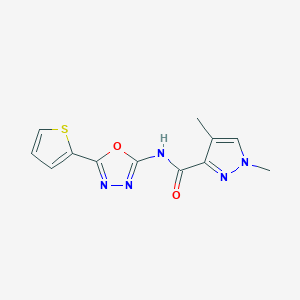
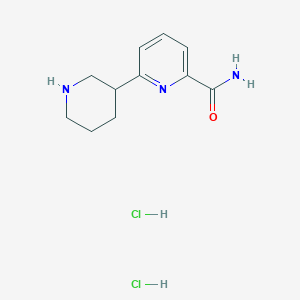
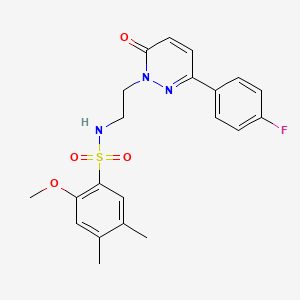

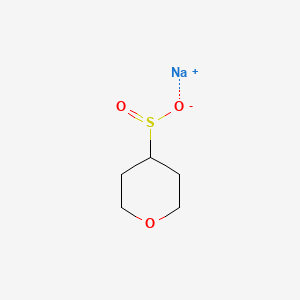
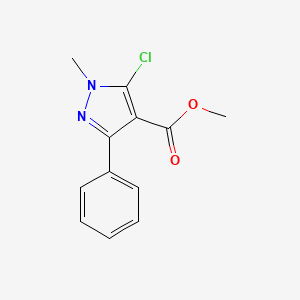
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)

